molecular formula C15H14O3 B7803871 (Benzyloxy)(phenyl)acetic acid

(Benzyloxy)(phenyl)acetic acid

Cat. No. B7803871
M. Wt: 242.27 g/mol
InChI Key: BGTPJDGURCMYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Benzyloxy)(phenyl)acetic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Benzyloxy)(phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Benzyloxy)(phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermodynamic Investigations of Sublimation, Solubility, and Solvation of (Benzyloxy)(phenyl)acetic Acid


The thermodynamic properties of (Benzyloxy)(phenyl)acetic acid were thoroughly studied, focusing on temperature dependencies of solubility, saturated vapor pressure, and crystal heat capacity. These investigations were crucial for understanding the compound's behavior in different solvents such as n-hexane, buffered water solutions, and n-octanol. The enthalpy of sublimation, vaporization, and the fusion temperature were determined, providing insight into the compound's solvation and solubility processes. This research is significant for applications that require precise knowledge of the compound's thermodynamic behaviors (Kurkov, Perlovich, & Zielenkiewicz, 2006).

Chemical Synthesis and Reactions

Electrochemical Cobalt-Catalyzed Selective Carboxylation of Benzyl Halides with CO2


This study developed a sustainable and selective cobalt-catalyzed electrochemical carboxylation method for transforming benzyl halides with CO2 into phenyl acetic acids, a core structure in many pharmaceuticals. The process involved low-coordinate cobalt/pyrox complexes as electrocatalysts and detailed mechanistic analysis through electroanalytical methods, simulation studies, and DFT calculations, shedding light on the unique EC’C-type activation mechanism of benzyl halides. Such advancements are crucial for environmentally friendly and efficient synthesis methods in pharmaceuticals and organic compounds (Malapit & Minteer, 2021).

properties

IUPAC Name

2-phenyl-2-phenylmethoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)14(13-9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTPJDGURCMYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874654
Record name PHENYLACETICACID2BENZYLOXY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzyloxy)(phenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.